![molecular formula C8H13NO3S B13154492 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde](/img/structure/B13154492.png)
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃NO₃S It features a cyclopropane ring substituted with a pyrrolidine-1-sulfonyl group and an aldehyde group
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with pyrrolidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The aldehyde group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.
Chemical Reactions Analysis
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is limited in the provided search results. However, some data about the compound itself can be extracted.
Basic Information
Available Information and Potential Uses
- The compound is available for purchase from multiple suppliers .
- Websites offer information and documentation regarding the compound, including NMR data .
- While specific applications aren't detailed, the compound's structure and functional groups (pyrrolidine, sulfonyl, cyclopropane, and carbaldehyde) suggest potential use as a building block in organic synthesis .
- Further research would be needed to determine specific applications in fields such as pharmaceuticals, agrochemicals, or materials science.
Additional Notes
- One search result refers to magnetic resonance imaging (MRI) . This is not directly related to the chemical compound , but MRI is a technique used in medical diagnosis, treatment, and research . MRI utilizes contrast agents; one family of these agents are paramagnetic lanthanide hexaazamacrocyclic molecules .
- Another search result discusses cosmetic formulations and the use of experimental design techniques to optimize formulations . While this is not directly related to the specific compound, it highlights the importance of proper formulation in developing stable, safe, and effective cosmetic products .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and biological activity.
Cyclopropane derivatives: Compounds with a cyclopropane ring often display unique chemical properties due to the ring strain and can undergo similar types of reactions.
Sulfonyl compounds: These compounds contain the sulfonyl functional group and are used in various chemical and biological applications.
Biological Activity
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyclopropane moiety, and a sulfonyl group. This combination suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound's molecular formula is C8H13N1O2S1, with a molecular weight of approximately 215.27 g/mol. The presence of the sulfonyl group enhances the compound's reactivity, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : The compound may show effectiveness against various pathogens.
- Anticancer : Similar structures have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Potential to inhibit specific enzymes, contributing to its therapeutic profile.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interactions : Molecular docking studies suggest that the compound can interact with target proteins, influencing cellular pathways.
- Protein Binding : The sulfonyl and pyrrolidine groups may facilitate binding to specific receptors or enzymes, impacting their activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives and their implications in drug discovery:
- Anticancer Activity : Research has shown that pyrrolidine-based compounds can exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). For instance, thiosemicarbazone pyrrolidine-copper(II) complexes were found to be particularly potent, with IC50 values significantly lower than those of standard chemotherapy agents like cisplatin .
- Enzyme Inhibition Studies : A study highlighted the enzyme inhibition properties of pyrrolidine derivatives, showing that modifications in the structure could enhance their inhibitory effects on specific targets such as carbonic anhydrase and acetylcholinesterase .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to proteins involved in critical cellular processes, suggesting its potential as a lead compound for drug development .
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
Pyrrolidine | C4H9N | Antimicrobial, anticonvulsant |
Cyclopropane | C3H6 | Antimicrobial, herbicidal |
2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | C11H15N O2 | Antitumor activity |
Thiosemicarbazone Pyrrolidine-Copper(II) Complexes | Variable | Anticancer (IC50 < 0.99 µM against SW480) |
Properties
Molecular Formula |
C8H13NO3S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO3S/c10-7-8(3-4-8)13(11,12)9-5-1-2-6-9/h7H,1-6H2 |
InChI Key |
FVNYZELRWKVOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2(CC2)C=O |
Origin of Product |
United States |
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